2-(3,5-Difluorophenyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYAMXHSJNFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718401 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717101-37-6 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,5 Difluorophenyl Benzonitrile and Its Derivatives
Strategic Approaches to C-C Bond Formation for Benzonitrile (B105546) Scaffolds
The creation of the benzonitrile scaffold in molecules like 2-(3,5-difluorophenyl)benzonitrile relies on robust C-C bond-forming reactions. These reactions are essential for coupling the two aromatic rings.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) utilizing Halogenated Benzonitriles or Difluorophenyl Precursors
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways to construct C-C bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming biaryl compounds. nih.gov It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve coupling 2-halobenzonitrile with 3,5-difluorophenylboronic acid or, alternatively, coupling a 3,5-difluorophenyl halide with a 2-cyanophenylboronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups. nih.govnih.gov
Negishi Coupling: This reaction utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgyoutube.com The Negishi coupling is recognized for its high reactivity and the ability to form C-C bonds involving sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org A potential route to this compound would be the reaction of a 2-halobenzonitrile with a (3,5-difluorophenyl)zinc halide. This method often proceeds under mild conditions and can tolerate various functional groups, including nitriles and fluorinated substrates. organic-chemistry.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is valued for its versatility and the stability of the organotin reagents. libretexts.org The synthesis of this compound via Stille coupling could be achieved by reacting a 2-halobenzonitrile with a (3,5-difluorophenyl)trialkylstannane. A key advantage is the reaction's tolerance to a wide array of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org
Grignard Reagent-Mediated Synthesis with 3,5-Difluorophenylmagnesium Bromide
Grignard reagents are highly reactive organomagnesium compounds that are excellent nucleophiles. libretexts.org The synthesis of this compound can be envisioned through the reaction of 3,5-difluorophenylmagnesium bromide with a suitable electrophilic benzonitrile derivative. sigmaaldrich.com For instance, the Grignard reagent could potentially react with a 2-halobenzonitrile in a coupling-type reaction, although direct displacement on an aryl halide is challenging. A more plausible approach involves the reaction of the Grignard reagent with a precursor that can be subsequently converted to the nitrile. The high reactivity of Grignard reagents necessitates anhydrous conditions to prevent their decomposition. libretexts.org
Wittig-Type Olefination Strategies for Related Fluorinated Benzonitriles
The Wittig reaction and its variations are fundamental methods for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. tcichemicals.com While not a direct method for synthesizing this compound, Wittig-type olefination can be employed to synthesize related fluorinated benzonitriles that may serve as precursors. For example, a fluorinated benzaldehyde (B42025) could undergo a Wittig reaction to introduce a vinyl group, which could then be further modified to construct the desired biaryl system. nih.govresearchgate.net The Wittig reaction is known for its reliability in forming carbon-carbon double bonds. tcichemicals.com
Reaction Condition Optimization and Reaction Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. Key factors that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. scielo.br
For cross-coupling reactions, the choice of ligand for the palladium or nickel catalyst can significantly impact the reaction's efficiency. For instance, in Negishi couplings, sterically demanding and electron-rich phosphine (B1218219) ligands like X-Phos have been shown to be effective for coupling aryl chlorides. organic-chemistry.org The solvent also plays a critical role; for example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity. scielo.br Temperature is another key variable, with higher temperatures generally increasing the reaction rate, but potentially leading to side reactions if not carefully controlled.
The following table provides a hypothetical example of how reaction conditions might be optimized for a Suzuki-Miyaura coupling to synthesize this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 90 | 65 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 70 | 82 |
Catalytic Systems in the Synthesis of Fluorinated Benzonitriles
The synthesis of fluorinated benzonitriles often relies on advanced catalytic systems to achieve high efficiency and selectivity. nih.gov Palladium-based catalysts are widely used in cross-coupling reactions for the formation of C-C bonds. nih.gov The choice of ligands, such as bulky and electron-rich phosphines, is critical for the catalytic activity, particularly with less reactive aryl chlorides. organic-chemistry.org
In addition to palladium, nickel-based catalysts are also employed, especially in Negishi couplings. wikipedia.org Copper catalysts can also play a role, sometimes in conjunction with palladium, to promote certain coupling reactions. nih.gov For instance, copper(I) salts have been used as additives in Stille couplings. harvard.edu
Recent advancements have also focused on the development of catalysts for direct C-H activation, which offers a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the coupling partners.
Emerging Sustainable Synthetic Pathways for Benzonitrile Derivatives
The chemical industry is increasingly focusing on developing more sustainable and environmentally friendly synthetic methods. rsc.org For the synthesis of benzonitrile derivatives, this includes exploring greener solvents, reducing energy consumption, and utilizing catalysts that are more abundant and less toxic than traditional heavy metals.
One approach is the use of ionic liquids as recyclable reaction media and catalysts. rsc.orgrsc.orgsemanticscholar.org Ionic liquids can offer advantages such as high thermal stability and the ability to dissolve a wide range of reactants. Another area of research is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste. For example, transition metal oxide clusters supported on zeolites have been investigated for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com
Furthermore, there is growing interest in biocatalysis and flow chemistry. Biocatalytic methods utilize enzymes to perform chemical transformations under mild conditions, often with high selectivity. Flow chemistry, where reactions are carried out in continuous-flow reactors, can offer improved safety, better process control, and easier scalability compared to traditional batch processes. unimi.it
Advanced Spectroscopic Characterization of 2 3,5 Difluorophenyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of specific nuclei. For 2-(3,5-Difluorophenyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, affords a complete assignment of its atomic framework.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the disposition of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzonitrile (B105546) and difluorophenyl rings resonate in distinct regions. The protons on the benzonitrile ring typically appear as a multiplet between δ 7.60 and 7.76 ppm. rsc.org The protons on the 3,5-difluorophenyl ring also exhibit characteristic signals, which can be observed as multiplets in the aromatic region.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives rise to a single peak, simplifying the analysis. libretexts.org The spectrum of this compound would be expected to show distinct signals for each of its 13 carbon atoms, though symmetry may lead to overlapping signals. youtube.com The carbon atom of the nitrile group (C≡N) is characteristically found downfield, typically around 118-120 ppm. youtube.com The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling, providing further structural confirmation. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts for Aromatic Carbons
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1 (benzonitrile) | ~112 |
| C2 (benzonitrile) | ~140 |
| C3-C6 (benzonitrile) | 128-135 |
| C1' (difluorophenyl) | ~140 |
| C2', C6' (difluorophenyl) | 110-115 (doublet due to C-F coupling) |
| C3', C5' (difluorophenyl) | 160-165 (doublet due to C-F coupling) |
| C4' (difluorophenyl) | 105-110 (triplet due to C-F coupling) |
| CN (nitrile) | ~118 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the 3,5-difluorophenyl ring. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine atoms and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing valuable connectivity data. The typical chemical shift range for fluoroaromatic compounds is between -100 and -170 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It would be used to confirm the connectivity of the protons within the benzonitrile and difluorophenyl rings. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edugithub.io It is instrumental in assigning the protonated carbons in the molecule by linking the previously identified proton signals to their corresponding carbon signals. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons, typically over two to three bonds. sdsu.eduemerypharma.com It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbon of the nitrile group and the carbons at the points of attachment between the two aromatic rings. emerypharma.com
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Identification of Characteristic Functional Group Vibrations (Nitrile, Aromatic C-H, C-F)
FT-IR and Raman spectroscopy are complementary techniques that reveal the characteristic vibrational frequencies of the functional groups present in this compound.
Nitrile (C≡N) Stretch: The nitrile group exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. This is a highly characteristic vibration and a key identifier for the presence of the nitrile functional group. In Raman spectra, this vibration also gives a distinct signal.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3000-3100 cm⁻¹ in both FT-IR and Raman spectra.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-F Stretch: The carbon-fluorine stretching vibrations are typically strong in the FT-IR spectrum and appear in the region of 1100-1400 cm⁻¹. The exact position can be influenced by the aromatic system.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aromatic C-F | Stretch | 1100 - 1400 |
The combined application of these advanced spectroscopic methods provides a robust and detailed characterization of the molecular structure of this compound, confirming the connectivity and arrangement of its constituent atoms.
Analysis of Molecular Motion and Conformational Influences on Vibrational Modes
The vibrational spectrum of this compound is dictated by the collective motions of its atoms. Due to the presence of two connected phenyl rings, the molecule's most significant degree of conformational freedom is the torsion around the C-C single bond connecting the two rings. This rotation determines the dihedral angle between the planes of the benzonitrile and the 3,5-difluorophenyl moieties.
The conformation, or the specific dihedral angle, directly influences the vibrational modes. In a hypothetical planar conformation, the molecule would possess a higher degree of symmetry, leading to specific selection rules for IR and Raman spectroscopy. However, steric hindrance between the ortho-hydrogen on the benzonitrile ring and the ortho-hydrogen on the difluorophenyl ring likely forces the molecule into a non-planar (twisted) conformation in its ground state. This twisting relieves steric strain but alters the extent of π-electron conjugation between the rings.
This molecular motion and conformational state have several predictable effects on the vibrational modes:
Low-Frequency Modes: The torsional motion around the inter-ring C-C bond itself is expected to appear as a low-frequency vibration in the far-infrared and Raman spectra.
Coupling of Vibrations: The twisting angle affects the coupling between the vibrational modes of the two separate rings. For instance, out-of-plane bending modes of the C-H bonds adjacent to the inter-ring bond are particularly sensitive to the dihedral angle.
Theoretical calculations using methods like Density Functional Theory (DFT) are instrumental in predicting the stable conformation and calculating the resulting vibrational frequencies. nih.govresearchgate.netderpharmachemica.com Such analyses for related fluorinated benzonitriles have shown that fluorination significantly influences the frequencies of C-F stretching and bending modes, which are expected to be prominent in the spectrum of the title compound. nih.gov
Table 1: Predicted Conformational Influences on Key Vibrational Modes
| Vibrational Mode Type | Expected Wavenumber Range (cm⁻¹) | Influence of Molecular Conformation |
| C-C Inter-ring Torsion | < 100 | Directly represents the key conformational motion. |
| C-F Stretching | 1100 - 1300 | Frequency can be moderately sensitive to conjugation changes with ring torsion. |
| C≡N Stretching | 2220 - 2240 | Relatively insensitive to conformation but may show minor shifts. |
| Ring Breathing Modes | 990 - 1010 | The energies of these modes on both rings can be coupled, with the strength of coupling dependent on the dihedral angle. |
| C-H Out-of-plane Bending | 750 - 900 | Sensitive to steric interactions and changes in the dihedral angle. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
The UV-Vis spectrum of this compound is primarily governed by electronic transitions within the conjugated π-system of the biphenyl (B1667301) structure.
Determination of Electronic Transitions and Absorption Maxima
The electronic transitions responsible for UV absorption in aromatic molecules like this are typically π→π* transitions. hnue.edu.vn Electrons from the highest occupied molecular orbital (HOMO) are promoted to the lowest unoccupied molecular orbital (LUMO) upon absorption of UV radiation. The spectrum of benzene (B151609), for instance, shows characteristic absorptions which are modified by substitution. hnue.edu.vn
For this compound, multiple π→π* transitions are expected. These arise from the electronic systems of the two aromatic rings. While specific experimental absorption maxima (λmax) are not documented in the reviewed literature, predictions can be made based on related structures:
Benzonitrile: Exhibits a primary absorption band around 224 nm and a weaker, structured band around 270 nm. sphinxsai.com
Biphenyl: Shows an intense absorption maximum around 250 nm. This shift to a longer wavelength (bathochromic shift) compared to benzene is due to the extended conjugation across the two rings.
The title compound, being a substituted biphenyl, will have its absorption maxima influenced by the cyano and fluoro substituents. The nitrile group and the fluorine atoms can act as auxochromes, modifying the energy of the π→π* transitions. The main absorption band for this compound is therefore expected to be in the region of 240-280 nm.
Investigation of Conjugation Effects on Electronic Absorption
Conjugation is the most significant factor influencing the position of the absorption maxima. In a conjugated system, the HOMO-LUMO energy gap is reduced compared to non-conjugated systems. libretexts.org This smaller energy gap means that less energetic (longer wavelength) photons are required for electronic excitation.
In this compound, the two phenyl rings form a conjugated system. The extent of this conjugation, however, is critically dependent on the dihedral angle between the rings as discussed in section 3.2.2.
Planar Conformation: A fully planar conformation would allow for maximum overlap of the p-orbitals across the two rings, leading to the most extended π-system. This would result in the smallest HOMO-LUMO gap and a λmax at the longest possible wavelength for the molecule.
Twisted Conformation: As the molecule twists out of planarity due to steric hindrance, the overlap between the π-systems of the two rings decreases. This disruption of conjugation increases the HOMO-LUMO gap, causing a shift in the absorption maximum to shorter wavelengths (a hypsochromic shift) compared to a hypothetical planar structure.
Therefore, the observed λmax is a balance between the electronic stabilizing effect of conjugation and the destabilizing steric interactions. The presence of the cyano and fluoro groups further modifies the electronic structure, but the dominant effect on the λmax position, relative to benzene, is the extended biphenyl conjugation. libretexts.orgresearchgate.net
Table 2: Expected Electronic Transitions and Influencing Factors
| Transition Type | Expected λmax Region (nm) | Key Influencing Factors |
| π→π* (E-band like) | 200 - 230 | High-energy transition related to localized phenyl excitation. |
| π→π* (K-band like) | 240 - 280 | Main absorption band, characteristic of the conjugated biphenyl system. Highly sensitive to inter-ring dihedral angle. |
| π→π* (B-band like) | > 270 | Lower intensity, fine-structured band, characteristic of aromatic systems. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, which serves as a powerful tool for confirming the elemental composition of this compound. The molecular formula is C₁₃H₇F₂N.
The calculated monoisotopic (exact) mass of the molecular ion [M]⁺˙ is 215.0546 u . An experimental HRMS measurement should yield a mass value extremely close to this theoretical value, confirming the formula.
Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation. The analysis of these fragments provides structural information. For this compound, the fragmentation is expected to be characteristic of aromatic, fluorinated, and nitrile-containing compounds. whitman.edunih.govsci-hub.st
Predicted fragmentation pathways include:
Loss of HCN: A common fragmentation for benzonitriles, leading to a C₁₂H₇F₂⁺ fragment.
Loss of a Fluorine Radical (F•): Resulting in a C₁₃H₇FN⁺˙ fragment.
Loss of HF: A neutral loss of hydrogen fluoride (B91410) is common for fluorinated aromatics, leading to a C₁₃H₆FN⁺˙ fragment.
Cleavage of the Inter-ring Bond: This is a major fragmentation pathway for biphenyl compounds, leading to ions corresponding to each ring system, such as C₆H₄CN⁺ (benzonitrile cation fragment) and C₆H₃F₂⁺ (difluorophenyl cation fragment).
Formation of Tropylium-like Ions: Aromatic rings can rearrange upon fragmentation to form stable ions. whitman.edu
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion Formula | Loss from Molecular Ion | Calculated Exact Mass (u) | Plausible Fragmentation Pathway |
| [C₁₃H₇F₂N]⁺˙ | - | 215.0546 | Molecular Ion |
| [C₁₂H₇F₂]⁺ | HCN | 188.0540 | Loss of hydrogen cyanide |
| [C₁₃H₇FN]⁺˙ | F | 196.0590 | Loss of a fluorine radical |
| [C₁₃H₆FN]⁺˙ | HF | 195.0512 | Neutral loss of hydrogen fluoride |
| [C₇H₄N]⁺ | C₆H₃F₂ | 102.0344 | Cleavage of inter-ring bond (benzonitrile fragment) |
| [C₆H₃F₂]⁺ | C₇H₄N | 113.0199 | Cleavage of inter-ring bond (difluorophenyl fragment) |
Computational and Theoretical Chemistry Studies on 2 3,5 Difluorophenyl Benzonitrile
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized molecular geometry, conformational stability, and various electronic properties. However, specific DFT studies detailing these aspects for 2-(3,5-Difluorophenyl)benzonitrile are absent from the available literature.
Geometry Optimization and Conformational Stability Analysis
This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in the molecule (geometry optimization) and assessing the energy of different spatial orientations (conformations) to determine their relative stability. Such data, including bond lengths, bond angles, and dihedral angles, are fundamental for understanding the molecule's structure but have not been published for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. Specific values for the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic interactions within a molecule. It is used to understand charge distribution, hybridization, and the nature of intramolecular charge transfer. A detailed NBO analysis for this compound, which would elucidate these features, is not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. An MEP map and its corresponding analysis for this compound are not found in the reviewed literature.
Quantum Chemical Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)
Quantum chemical descriptors are calculated values that quantify various aspects of a molecule's reactivity and stability. These include electronegativity (the ability to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). Published values for these descriptors for this compound could not be located.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their electronically excited states, which is crucial for understanding their response to light (e.g., absorption and emission). Information regarding the excited state properties, such as transition energies and oscillator strengths, for this compound has not been documented in the available scientific papers.
Simulation of UV-Vis Absorption Spectra and Electronic Transitions
Theoretical investigations into the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules are commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method predicts the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. Such simulations can elucidate the wavelengths of maximum absorbance (λmax) and the oscillator strengths of these transitions.
For a molecule like this compound, a TD-DFT study would typically involve:
Optimization of the ground-state molecular geometry.
Calculation of the vertical excitation energies to the lowest-energy singlet excited states.
Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition.
Despite the common application of these methods, specific studies simulating the UV-Vis spectrum and detailing the electronic transitions for this compound are not present in the surveyed scientific literature.
Analysis of Excited State Dynamics and Charge Transfer Character
The analysis of excited state dynamics involves studying the pathways and timescales of a molecule's relaxation after it absorbs light. For molecules with electron-donating and electron-accepting groups, this often includes the investigation of Intramolecular Charge Transfer (ICT) phenomena. In the case of this compound, the difluorophenyl and benzonitrile (B105546) moieties could potentially act as donor/acceptor groups, leading to ICT upon photoexcitation.
Computational analysis of these dynamics can reveal:
The nature of the lowest excited states (e.g., locally excited vs. charge-transfer states).
Potential energy surfaces of the excited states to identify relaxation pathways.
The influence of solvent polarity on the stabilization of charge-transfer states.
However, detailed research findings, including specific data on the excited state lifetimes, charge transfer characteristics, or the nature of excited states for this compound, have not been reported in the available literature.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties describe how a material's optical properties change under strong electromagnetic fields, such as those from a laser. Computational chemistry is a powerful tool for predicting the NLO response of molecules, which is crucial for designing new materials for applications in photonics and optoelectronics.
First Hyperpolarizability Calculations
The first hyperpolarizability (β) is a key tensor quantity that characterizes the second-order NLO response of a molecule. A large β value is a primary indicator of a potentially useful second-harmonic generation (SHG) material. Calculations are typically performed using DFT methods to determine the components of the β tensor.
Table 1: Representative Data for First Hyperpolarizability Calculations
| Property | Calculation Method | Result |
| Dipole Moment (μ) | DFT/B3LYP | Data not available |
| Average Polarizability (α) | DFT/B3LYP | Data not available |
| First Hyperpolarizability (β_tot) | DFT/B3LYP | Data not available |
Note: This table illustrates the typical data generated in such a study. Specific values for this compound are not available in the literature.
Structure-NLO Property Relationships
Intramolecular Charge Transfer: The extent of charge transfer between the phenyl rings influences the magnitude of the first hyperpolarizability.
π-Conjugation: The degree of electronic communication along the biaryl backbone is critical for enhancing NLO properties.
Substitution Effects: The position and nature of substituents (like the fluorine atoms) can significantly tune the electronic structure and, consequently, the NLO response.
While these principles are well-established, a specific computational analysis detailing the structure-NLO property relationships for this compound has not been published.
Electrochemical Behavior Investigations of 2 3,5 Difluorophenyl Benzonitrile
Cyclic Voltammetry for Redox Potential Determination
No specific data from cyclic voltammetry studies on 2-(3,5-Difluorophenyl)benzonitrile, including its redox potentials, could be located in the reviewed literature.
Mechanistic Studies of Electrochemical-Induced Reactions and Transformations
There is no available research detailing the mechanisms of electrochemical-induced reactions and transformations specifically for this compound.
Influence of Molecular Structure on Electrochemical Pathways
While the difluorophenyl and benzonitrile (B105546) moieties are known to influence the electronic properties and reactivity of molecules, a specific analysis of their combined effect on the electrochemical pathways of this compound is not present in the existing scientific record.
Charge Transfer Processes at Electrodes
Specific information regarding the charge transfer processes of this compound at electrode surfaces is not available.
Potential Academic Research Applications in Advanced Materials Science
Exploration as Molecular Components in Organic Electronic Devices (e.g., OLEDs)
The 2-(3,5-difluorophenyl)benzonitrile moiety is a key building block in the development of advanced materials for organic light-emitting diodes (OLEDs), particularly in the design of emitters that exhibit thermally activated delayed fluorescence (TADF). In these applications, the difluorobenzonitrile unit typically functions as the electron-acceptor part of a larger donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecule.
The electron-withdrawing nature of the nitrile group and the fluorine atoms on the phenyl ring creates a strong acceptor. When combined with suitable electron-donating groups, this architecture facilitates the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation is crucial for achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a prerequisite for efficient TADF.
Recent research has focused on multifunctional benzonitrile (B105546) derivatives that incorporate a fluorinated benzonitrile core with donor units like phenoxazine (B87303) and carbazole. nih.gov These D-A-D' type molecules have demonstrated dual charge transfer TADF emission. nih.gov The electroluminescent properties of OLEDs fabricated with these materials show that their emission characteristics can be tuned based on the preparation techniques. nih.gov The design of such molecules, where the donor and acceptor units are often in an orthogonal geometry, helps to ensure the spatial separation of HOMO and LUMO, which is essential for realizing TADF. nih.gov
The general principle behind using such compounds in OLEDs is that the TADF mechanism allows for the harvesting of both singlet and triplet excitons, which can theoretically lead to internal quantum efficiencies approaching 100%. nih.gov The development of new TADF emitters using building blocks like this compound is a highly active area of research aimed at creating efficient and cost-effective OLED technologies. nih.gov
Role in Photoswitching and Photochromic Materials Research
Currently, there is limited direct research available that specifically investigates the application of this compound in the field of photoswitching and photochromic materials. The core functionality of photochromic and photoswitchable molecules relies on their ability to undergo reversible isomerization between two distinct states with different absorption spectra upon light irradiation.
While the benzonitrile scaffold is a component in some larger, more complex photosensitive systems, the specific this compound unit has not been a primary focus in this area of research. The electronic properties of this compound, particularly its electron-accepting nature, could potentially be exploited in the design of new photoresponsive systems. For instance, it could be incorporated as a modulator of the electronic state of a known photochromic core, thereby tuning its switching properties. However, dedicated studies to explore this potential are yet to be prominent in the scientific literature.
Integration into Donor-Acceptor (D-π-A) Systems for Optoelectronic and Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)
The this compound scaffold is a valuable component in the construction of donor-π-acceptor (D-π-A) systems for a range of optoelectronic and photovoltaic applications. In these systems, the difluorophenylbenzonitrile unit serves as a potent electron acceptor, which is a critical component for facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.govscilit.com This ICT process is fundamental to the operation of various organic electronic devices, including dye-sensitized solar cells (DSSCs).
Research into D-π-A compounds has shown that the energy levels and optical properties can be systematically tuned by modifying the donor, acceptor, and π-linker components. nih.gov For instance, increasing the electron-withdrawing ability of the acceptor can lead to a reduction in the material's band gap, allowing for the absorption of longer wavelength light. mdpi.com This is a crucial aspect in the design of sensitizers for photovoltaics, as it enables the capture of a larger portion of the solar spectrum. researchgate.net
The photophysical properties of several donor-acceptor compounds featuring a fluorinated benzonitrile acceptor have been investigated. The table below summarizes key data for some of these systems, illustrating the influence of the molecular structure on their optical and electronic characteristics.
| Compound Type | Donor Moiety | Acceptor Moiety | Absorption Max (λ_max) | Emission Max (λ_em) | Application |
| D-A-D' | Phenoxazine/Carbazole | Fluorinated Benzonitrile | ~365 nm | Tunable | OLEDs nih.gov |
| D-π-A | Aryl moieties | Dicyanovinyl | Varies | Varies | Fluorescent Sensors nih.gov |
| D-A-D | 9,9-dimethylacridin | 2,2'-bipyrimidine | 436 nm | 536 nm | OLEDs nih.gov |
| D-A-D | Phenoxazine | 2,2'-bipyrimidine | 467 nm | 572 nm | OLEDs nih.gov |
This table is representative of D-A systems and includes various acceptor moieties to illustrate the general principles. Data for systems containing the precise this compound unit in a D-π-A architecture for DSSCs is part of ongoing research endeavors.
Contributions to Crystal Engineering and Functional Supramolecular Materials Design
The field of crystal engineering focuses on the rational design of crystalline solids with desired properties, which are governed by the intermolecular interactions within the crystal lattice. The this compound molecule offers several features that make it an interesting building block for crystal engineering and the design of functional supramolecular materials.
The presence of two fluorine atoms on one of the phenyl rings is particularly significant. Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (F···X, where X is a halogen or other electronegative atom), and π-π stacking interactions that are modified by the electron-withdrawing nature of the fluorine substituents. These interactions can be used to guide the self-assembly of molecules into specific, predictable supramolecular architectures.
For example, studies on fluorinated biphenyl (B1667301) compounds have shown that the fluorine atoms play a crucial role in the crystal packing. nih.gov The resulting crystal structures can exhibit unique properties, and understanding these interactions is key to designing materials with specific functions. In the context of derivatives of this compound used in OLEDs, the supramolecular packing in the solid state has been shown to influence the material's photophysical properties. nih.gov Different polymorphs or amorphous phases of the same compound can exhibit different emission characteristics, highlighting the importance of controlling the solid-state structure. nih.gov
The nitrile group can also participate in non-covalent interactions, further expanding the possibilities for designing complex supramolecular assemblies. The interplay of these various interactions makes this compound and its derivatives promising candidates for the construction of functional materials where the collective properties of the assembled state are paramount.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on 2-(3,5-Difluorophenyl)benzonitrile
Currently, dedicated academic publications detailing the synthesis, characterization, and application of this compound are not prevalent in public literature. Its primary recognition comes from its availability as a commercial chemical intermediate. The key established information is its identity, summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₇F₂N |
| CAS Number | 717101-37-6 |
| Structure | A biphenyl (B1667301) system where a benzonitrile (B105546) ring is connected at the 2-position to a 3,5-difluorinated phenyl ring. |
This data is compiled from chemical supplier information.
The academic value of this compound is currently potential rather than realized. It exists as a building block, awaiting exploration by researchers to uncover its unique chemical and physical properties that arise from the specific combination and orientation of its functional groups.
Identification of Unresolved Challenges and Open Questions in Fundamental Research
The most significant challenge concerning this compound is the foundational lack of experimental and theoretical data. This absence presents a landscape of open questions for fundamental research:
Physicochemical Properties: Basic properties such as melting point, boiling point, solubility in various solvents, and crystallographic structure have not been formally documented in academic literature.
Conformational Dynamics: What is the preferred dihedral angle between the two phenyl rings? The steric hindrance at the ortho-position combined with the electronic effects of the fluorine atoms likely creates a significant rotational barrier, a phenomenon known as atropisomerism, which has not been investigated.
Spectroscopic Profile: A comprehensive analysis of its NMR, IR, UV-Vis, and fluorescence spectra is needed to create a reference database for this compound.
Comparative Analysis: How do its properties compare to its isomers, such as 3-(3,5-difluorophenyl)benzonitrile (B595537) or 4-(3,5-difluorophenyl)benzonitrile? Understanding these differences is crucial for structure-property relationship studies.
Prospective Research Avenues for Advanced Synthetic Methodologies
While the compound is commercially available, academic exploration into novel and efficient synthetic routes is a key research avenue. Modern cross-coupling reactions are prime candidates for investigation.
A particularly promising approach is the Suzuki-Miyaura cross-coupling reaction . youtube.comyoutube.comsandiego.edu This powerful palladium-catalyzed method is widely used for the formation of C-C bonds between aromatic rings. nih.govresearchgate.net A prospective synthesis for this compound would involve the coupling of an aryl halide with an arylboronic acid, as outlined below.
Proposed Suzuki-Miyaura Coupling Route:
| Reactant A | Reactant B | Catalyst/Base System |
| 2-Bromobenzonitrile or 2-Iodobenzonitrile | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂, Pd(PPh₃)₄, or other modern Pd catalysts with a suitable base (e.g., K₂CO₃, Cs₂CO₃). |
Future research should focus on optimizing this reaction by screening various palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity under mild conditions. researchgate.net Exploring ligand-free or aqueous-phase Suzuki reactions could also offer greener and more cost-effective synthetic pathways. nih.gov
Directions for Enhanced Understanding of Electronic Structure and Reactivity
The electronic character of this compound is expected to be complex and interesting, meriting detailed investigation. The strongly electron-withdrawing nature of the two fluorine atoms and the nitrile group will significantly influence the electron distribution across the biphenyl system. nih.govnih.gov
Future research should employ computational chemistry, particularly Density Functional Theory (DFT) , to model its electronic properties. scispace.comresearchgate.net Such studies can predict:
Molecular Geometry: Calculation of the ground-state geometry, including the critical dihedral angle between the phenyl rings. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): Understanding the energy levels and distribution of the HOMO and LUMO is essential for predicting its behavior in electronic devices and its reactivity. scispace.com
Electrostatic Potential Map: This will reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
NMR Chemical Shifts: Theoretical calculation of NMR spectra can aid in the experimental characterization of the molecule and its derivatives. nih.gov
Experimentally, techniques like cyclic voltammetry would be invaluable to determine its redox potentials, providing empirical data to complement the computational models.
Future Explorations in Advanced Materials Applications
Perhaps the most exciting prospects for this compound lie in the field of advanced materials science. northwestern.edu The combination of a rigid biphenyl core, strong electron-withdrawing groups, and potential for atropisomerism makes it an attractive candidate for several high-performance applications.
Thermally Activated Delayed Fluorescence (TADF) Emitters: The benzonitrile moiety is a popular electron-acceptor core for constructing molecules that exhibit TADF, a key mechanism for achieving high efficiency in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgresearchgate.netbeilstein-journals.org The fluorination can further enhance the electron-accepting properties and tune the emission characteristics. nih.gov Future work should involve synthesizing donor-acceptor molecules where this compound acts as the acceptor unit, with various electron-donating groups attached. The goal would be to achieve a small singlet-triplet energy gap (ΔE_ST), a prerequisite for efficient TADF. nih.gov
Advanced Polymers and Liquid Crystals: Fluorinated biphenyls are known components in liquid crystal displays and high-performance polymers due to their thermal stability and unique dielectric properties. nih.gov Research could explore the incorporation of the this compound unit as a monomer into polyamides, polyimides, or polyesters to create new materials with enhanced thermal resistance, specific optical properties, and low water absorption.
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-Difluorophenyl)benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce the nitrile group to the difluorophenyl backbone. Key steps include:
- Substitution reactions using sodium hydride (NaH) and aryl halides to functionalize the benzene ring .
- Nitrile formation via Rosenmund reduction or catalytic cyanation under inert atmospheres (e.g., Pd/C with HCN) .
Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. For example, excess LiAlH4 in anhydrous ether can reduce side products .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- <sup>19</sup>F NMR : Resolves distinct fluorine environments at meta positions (δ ≈ -110 to -115 ppm) .
- IR Spectroscopy : Confirms the nitrile group via a sharp C≡N stretch at ~2230 cm<sup>-1</sup> .
- LC-MS : Validates molecular weight (MW = 219.15 g/mol) and detects impurities (e.g., unreacted intermediates) .
Contradictions in <sup>1</sup>H NMR signals (e.g., aromatic proton splitting) may arise from solvent polarity or temperature effects; deuterated DMSO is recommended for consistency .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 200°C, with TGA showing mass loss starting at 180°C .
- Photostability : Degrades under UV light (λ = 254 nm) within 72 hours; amber vials are advised for long-term storage .
- Hydrolytic sensitivity : The nitrile group is stable in anhydrous environments but hydrolyzes to carboxylic acids in acidic/basic aqueous media (pH <4 or >10) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence regioselectivity in cross-coupling reactions?
The 3,5-difluoro groups are strong electron-withdrawing moieties, directing electrophilic substitution to the para position via resonance and inductive effects. For example:
Q. What computational methods resolve discrepancies in experimental vs. theoretical spectroscopic data?
- DFT calculations (B3LYP/6-311+G(d,p)) predict <sup>19</sup>F chemical shifts within ±2 ppm of experimental values .
- MD simulations explain anomalous NOESY correlations caused by solvent-solute interactions (e.g., DMSO-induced aromatic ring distortion) .
Discrepancies in nitrile vibrational frequencies (IR) often stem from anharmonicity effects, corrected via post-Hartree-Fock methods .
Q. How can contradictory bioactivity data for this compound in antifungal assays be reconciled?
- Structural analogs like isavuconazole (BAL-4815) show that minor changes in fluorine positioning reduce IC50 values by 10-fold .
- Metabolic stability : Microsomal assays reveal rapid CYP450-mediated oxidation of the benzonitrile group, which may explain inconsistent in vivo vs. in vitro results .
Methodological adjustments (e.g., adding cytochrome inhibitors like ketoconazole) improve assay reproducibility .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Reduces residence time (≤5 minutes) and minimizes thermal degradation byproducts .
- Cryogenic conditions (-40°C) suppress side reactions during nitrile group installation .
- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity by separating nitrile derivatives from halogenated impurities .
Applications in Academic Research
Q. How is this compound utilized in organic electronics?
As a hole-transport material in OLEDs, its fluorinated aryl backbone enhances electron mobility (μe ≈ 0.12 cm²/V·s) and reduces exciton recombination losses . Device efficiency correlates with the nitrile group’s electron-withdrawing strength, achieving external quantum efficiencies (EQE) of 8.5% .
Q. What role does it play in designing enzyme inhibitors?
The nitrile group acts as a warhead in covalent inhibitors, binding to catalytic cysteine residues in proteases (e.g., SARS-CoV-2 M<sup>pro</sup>). Fluorine atoms improve binding affinity (ΔG = -9.2 kcal/mol) by reducing desolvation penalties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
